Sofosbuvir D6

Bioanalysis LC-MS/MS Pharmacokinetics

Sofosbuvir D6 (also designated PSI-7977 D6 or GS-7977 D6, CAS 1868135-06-1) is a deuterated analog of the hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir, in which six hydrogen atoms on the isopropyl ester moiety are replaced with deuterium atoms. This isotopic substitution confers enhanced metabolic stability due to the kinetic isotope effect, and the compound is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Sofosbuvir in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C22H29FN3O9P
Molecular Weight 535.5 g/mol
Cat. No. B2899945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir D6
Molecular FormulaC22H29FN3O9P
Molecular Weight535.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
InChIInChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i1D3,2D3
InChIKeyTTZHDVOVKQGIBA-FMYNZQRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir D6: Analytical Reference Standard and Deuterated Internal Standard for HCV Research Procurement


Sofosbuvir D6 (also designated PSI-7977 D6 or GS-7977 D6, CAS 1868135-06-1) is a deuterated analog of the hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir, in which six hydrogen atoms on the isopropyl ester moiety are replaced with deuterium atoms . This isotopic substitution confers enhanced metabolic stability due to the kinetic isotope effect, and the compound is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Sofosbuvir in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Critical Procurement Considerations: Why Unlabeled Sofosbuvir or Alternative Internal Standards Cannot Substitute for Sofosbuvir D6 in Validated Analytical Methods


In quantitative bioanalysis, direct substitution of a non-deuterated internal standard (e.g., unlabeled Sofosbuvir) or a structurally distinct analog for Sofosbuvir D6 invalidates assay performance due to fundamental principles of LC-MS/MS method validation. Sofosbuvir D6 co-elutes with the analyte under identical chromatographic conditions and experiences equivalent matrix effects and ionization efficiency, thereby correcting for variability that a non-isotopic internal standard cannot [1]. Furthermore, using unlabeled Sofosbuvir introduces signal interference and compromises the lower limit of quantification (LLOQ). Regulatory guidelines for bioanalytical method validation mandate the use of a stable isotope-labeled internal standard to achieve the required precision and accuracy for pharmacokinetic studies and bioequivalence trials [1].

Sofosbuvir D6: Quantitative Evidence of Analytical Performance and Physicochemical Differentiation for Method Development and Procurement


LC-MS/MS Quantification: Validated Performance as an Internal Standard in Human Plasma

Sofosbuvir D6 (SOF D6) functions as a stable isotope-labeled internal standard (SIL-IS) in a fully validated UPLC-MS/MS method for the quantification of Sofosbuvir in human plasma, achieving a linear calibration range of 10.002–3000.488 ng/mL with a weighted (1/x²) linear regression [1]. The method, which employs Sofosbuvir D6 to correct for matrix effects and ionization variability, was successfully applied to a 48-subject bioequivalence study [1]. In contrast, use of an unlabeled internal standard would be confounded by signal interference and co-elution issues.

Bioanalysis LC-MS/MS Pharmacokinetics

Enhanced Pharmacokinetic Profile: In Vivo Evidence from a Structurally Analogous Deuterated Sofosbuvir Compound

While direct in vivo data for Sofosbuvir D6 are not available in the public domain, a closely related deuterated sofosbuvir analog (compound 40) demonstrates the class-wide benefit of deuteration. In a comparative study, deuterated analog 40 exhibited significantly improved pharmacokinetics relative to non-deuterated Sofosbuvir in dogs, with a 3.4-fold increase in Cmax and a 2.7-fold increase in AUC [1].

Drug Metabolism Pharmacokinetics Deuterium Isotope Effect

High Chemical and Isotopic Purity Specifications for Analytical Method Validation and Quality Control

Sofosbuvir D6 is supplied with a specified chemical purity of ≥98.35% by HPLC, a value that is consistently documented across multiple vendor certificates of analysis and is essential for its use as a quantitative reference standard [1]. In contrast, unlabeled Sofosbuvir analytical standards are not characterized for isotopic enrichment, and alternative deuterated internal standards may possess different physicochemical properties (e.g., retention time shifts) that compromise assay robustness.

Analytical Chemistry Quality Control Reference Standards

Sofosbuvir D6: High-Impact Application Scenarios for Bioanalytical and Pharmaceutical Research


Validated Bioanalytical Method Development and Pharmacokinetic Studies

Sofosbuvir D6 is the essential internal standard for the validated LC-MS/MS quantification of Sofosbuvir in human plasma, as demonstrated in a 48-subject bioequivalence study [1]. Its use is mandated to achieve the required precision, accuracy, and linearity (10–3000 ng/mL) for regulatory submissions [1].

Investigation of Deuterium Isotope Effects on Metabolic Stability and Pharmacokinetics

Sofosbuvir D6 serves as a critical probe for investigating the impact of site-specific deuteration on the metabolic fate and pharmacokinetic profile of Sofosbuvir. The class-level evidence of a 3.4-fold increase in Cmax and a 2.7-fold increase in AUC observed in a deuterated analog provides a compelling rationale for using Sofosbuvir D6 in comparative metabolic stability assays and in vivo pharmacokinetic studies [2].

Quality Control and Analytical Method Validation for ANDA and Commercial Production

Sofosbuvir D6, supplied with comprehensive characterization data and high isotopic purity, is suitable for use as a reference standard in analytical method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during the commercial production of Sofosbuvir .

Metabolite Identification and Mechanistic Studies

The incorporation of six deuterium atoms in Sofosbuvir D6 creates a distinct mass shift that facilitates the tracking of Sofosbuvir and its metabolites (e.g., GS-331007) in complex biological matrices. This enables precise identification of metabolic pathways and quantification of metabolite exposure, providing insights that cannot be obtained with unlabeled compound .

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